7-ethenyl-1,2,3,4-tetrahydro-1,8-Naphthyridinehydrochloride
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Overview
Description
7-ethenyl-1,2,3,4-tetrahydro-1,8-Naphthyridinehydrochloride is a heterocyclic compound that belongs to the class of 1,8-naphthyridines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-naphthyridines, including 7-ethenyl-1,2,3,4-tetrahydro-1,8-Naphthyridinehydrochloride, can be achieved through various methods. Some of the common synthetic routes include:
Multicomponent Reactions (MCR): This method involves the reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or cyanoacetate in the presence of catalysts such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS).
Friedländer Approach: This approach uses green strategies and involves the hydroamination of terminal alkynes followed by Friedländer cyclization.
Metal-Catalyzed Synthesis: This method employs metal catalysts to facilitate the formation of the naphthyridine core.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale application of the above synthetic routes with optimization for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
7-ethenyl-1,2,3,4-tetrahydro-1,8-Naphthyridinehydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while reduction can produce tetrahydronaphthyridine derivatives.
Scientific Research Applications
7-ethenyl-1,2,3,4-tetrahydro-1,8-Naphthyridinehydrochloride has a wide range of scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of drugs targeting bacterial infections and other diseases.
Materials Science: The compound is utilized in the synthesis of light-emitting diodes, dye-sensitized solar cells, and molecular sensors.
Chemical Biology: It serves as a ligand in coordination chemistry and as a component in self-assembly host-guest systems.
Mechanism of Action
The mechanism of action of 7-ethenyl-1,2,3,4-tetrahydro-1,8-Naphthyridinehydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its biological effects. For example, it may bind to bacterial enzymes, disrupting their function and leading to antibacterial activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-ethenyl-1,2,3,4-tetrahydro-1,8-Naphthyridinehydrochloride include:
- 1,2,3,4-Tetrahydro-1,8-naphthyridine
- 7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine
- 6-Acetyl-1,1,2,4,4,7-hexamethyltetralin
Uniqueness
What sets this compound apart from similar compounds is its unique ethenyl group, which can participate in additional chemical reactions and enhance its biological activity. This structural feature provides opportunities for further functionalization and application in various fields.
Properties
Molecular Formula |
C10H12N2 |
---|---|
Molecular Weight |
160.22 g/mol |
IUPAC Name |
7-ethenyl-1,2,3,4-tetrahydro-1,8-naphthyridine |
InChI |
InChI=1S/C10H12N2/c1-2-9-6-5-8-4-3-7-11-10(8)12-9/h2,5-6H,1,3-4,7H2,(H,11,12) |
InChI Key |
KCDIMAKBNOZFLO-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=NC2=C(CCCN2)C=C1 |
Origin of Product |
United States |
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